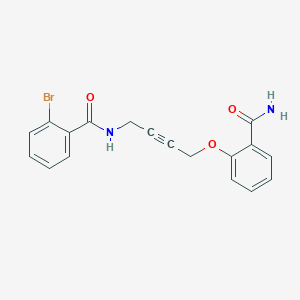
2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound has shown promising results in various studies, and its synthesis method and mechanism of action have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide involves the inhibition of various enzymes and receptors. The compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. The inhibition of HDACs leads to the activation of tumor suppressor genes, which can inhibit the growth of cancer cells. The compound has also been found to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that play a crucial role in the regulation of intracellular signaling pathways. The inhibition of PDEs leads to the activation of cyclic nucleotide signaling pathways, which can inhibit inflammation and neurological disorders.
Biochemical and Physiological Effects:
2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide has been found to exhibit various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells, inhibit inflammation, and improve cognitive function. The compound has also been found to exhibit low toxicity, which makes it a potential candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide in lab experiments include its potent inhibitory activity against various enzymes and receptors, its low toxicity, and its potential applications in the field of medicine. The limitations of using this compound in lab experiments include its high cost, the need for specialized equipment and expertise, and the potential for side effects.
Direcciones Futuras
There are several future directions for the research on 2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide. One direction is to further investigate its potential applications in the field of medicine, particularly in the treatment of cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail, particularly its interactions with enzymes and receptors. Additionally, future research could focus on improving the synthesis method of this compound to increase its yield and purity.
Métodos De Síntesis
The synthesis of 2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide involves the reaction of 4-(2-carbamoylphenoxy)but-2-yn-1-ol with 2-bromo-N-(4-fluorophenyl)benzamide in the presence of a base. The reaction takes place under mild conditions and yields the desired compound in good yield. The purity of the compound can be improved by further purification techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide has been extensively studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent inhibitory activity against various enzymes and receptors, which makes it a potential candidate for drug development.
Propiedades
IUPAC Name |
2-[4-[(2-bromobenzoyl)amino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c19-15-9-3-1-7-13(15)18(23)21-11-5-6-12-24-16-10-4-2-8-14(16)17(20)22/h1-4,7-10H,11-12H2,(H2,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOFRGASRNTKKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2855014.png)
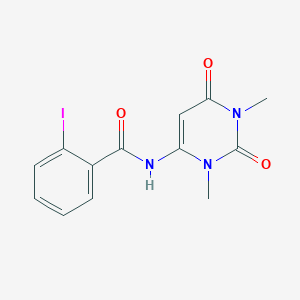
![3-(Azepan-1-yl)-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2855016.png)
![9-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride](/img/structure/B2855017.png)
![6-Chloro-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]pyridine-3-sulfonamide](/img/structure/B2855019.png)

![1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B2855026.png)

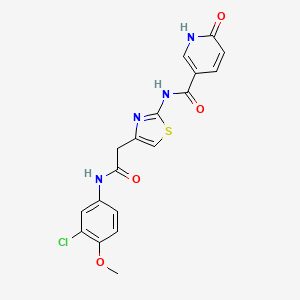
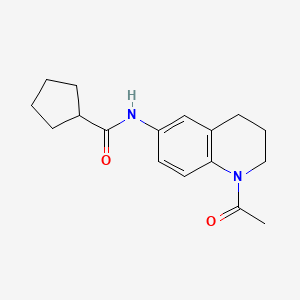
![N-(3,4-dimethoxyphenethyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2855033.png)
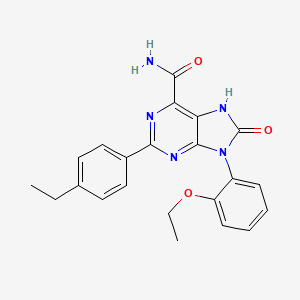
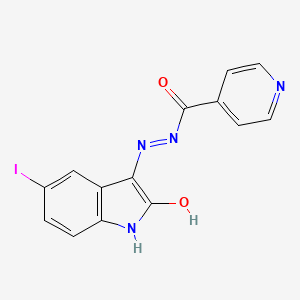
![4-(5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2855037.png)